Cyclohexanol, cis-3-(1-methylethyl)
Description
The Significance of Substituted Cyclohexanol (B46403) Derivatives in Chemical Synthesis and Advanced Materials Science
Substituted cyclohexanol derivatives are a cornerstone in the fields of chemical synthesis and materials science. These compounds serve as versatile building blocks and intermediates in the creation of a wide array of more complex molecules. Their utility stems from the reactivity of the hydroxyl group and the conformational flexibility of the cyclohexane (B81311) ring, which can be strategically manipulated to achieve desired chemical transformations and material properties.
In chemical synthesis, these derivatives are pivotal. For instance, cyclohexanol itself is a key precursor in the industrial production of nylon-6, a widely used polymer in the textile and automotive industries. chemicalbook.com The synthesis of adipic acid and caprolactam, essential monomers for nylon production, relies on cyclohexanol as a starting material. chemicalbook.comnus.edu.sg Furthermore, the solvent properties of cyclohexanols are valuable in various industrial processes, including the formulation of lacquers, resins, and paints. chemicalbook.com
The significance of substituted cyclohexanols extends to the development of advanced materials. The specific arrangement of substituent groups on the cyclohexane ring can influence the macroscopic properties of polymers and other materials. For example, the introduction of bulky groups can alter polymer chain packing, leading to changes in mechanical strength, thermal stability, and optical properties. Research into highly substituted cyclohexanones and their derivatives has demonstrated how structural modifications can lead to unique physical and chemical behaviors. tamu.edu
Stereochemical Intricacies and Their Impact on Research Endeavors Related to cis-3-(1-methylethyl)cyclohexanol
The stereochemistry of cyclohexanol derivatives, such as cis-3-(1-methylethyl)cyclohexanol, is of paramount importance and significantly influences their chemical and physical properties. The "cis" designation indicates that the isopropyl group and the hydroxyl group are located on the same side of the cyclohexane ring. This specific spatial arrangement dictates how the molecule interacts with other molecules and with its environment.
The presence of substituents on the cyclohexane ring can affect the equilibrium between different chair conformations. In the case of cis-3-(1-methylethyl)cyclohexanol, the molecule can exist in two primary chair conformations. The relative stability of these conformers is determined by the steric interactions of the axial and equatorial substituents. Understanding these conformational preferences is crucial for predicting the reactivity and properties of the molecule.
Research into the stereochemistry of substituted cyclohexanols often involves advanced analytical techniques such as NMR spectroscopy and quantum-chemical calculations to determine the precise three-dimensional structure and conformational dynamics. nih.gov For example, studies on related compounds like (1S-cis)-3-methylcyclohexanol highlight the critical role of stereochemistry in defining the compound's properties. ontosight.ai The synthesis of specific stereoisomers often requires stereoselective methods, such as the reduction of a corresponding ketone with a chiral reducing agent, to achieve the desired configuration. ontosight.ai The ability to control and characterize the stereochemistry of these molecules is a central theme in modern organic chemistry research.
Structure
3D Structure
Properties
CAS No. |
10488-12-7 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1S,3R)-3-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7(2)8-4-3-5-9(10)6-8/h7-10H,3-6H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
WMLDVNFSAVPBBH-BDAKNGLRSA-N |
SMILES |
CC(C)C1CCCC(C1)O |
Isomeric SMILES |
CC(C)[C@@H]1CCC[C@@H](C1)O |
Canonical SMILES |
CC(C)C1CCCC(C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclohexanol, Cis 3 1 Methylethyl
Stereoselective and Enantioselective Synthesis Strategies for cis-3-(1-methylethyl)cyclohexanol
The synthesis of the cis-isomer of 3-(1-methylethyl)cyclohexanol requires careful control over the stereochemical outcome of the reactions. Several powerful strategies have been developed to this end, ranging from classic reactions with refined modern adaptations to cutting-edge biocatalytic approaches.
Hydroboration-Oxidation Approaches in Cyclohexanol (B46403) Synthesis
Hydroboration-oxidation stands as a fundamental and highly effective method for the anti-Markovnikov hydration of alkenes, yielding alcohols with a defined stereochemistry. orgsyn.orglibretexts.org The reaction proceeds in two main steps: the addition of a borane (B79455) reagent across the double bond, followed by oxidation of the resulting organoborane. masterorganicchemistry.com
A key feature of hydroboration is its syn-addition mechanism, where the boron and hydrogen atoms add to the same face of the alkene. libretexts.orgmasterorganicchemistry.com This is followed by an oxidation step, typically with hydrogen peroxide and a base, that occurs with retention of configuration, meaning the hydroxyl group replaces the boron atom in the exact same stereochemical position. orgsyn.org This stereospecificity is crucial for establishing the desired cis relationship between the hydroxyl group and the isopropyl group in the target molecule when starting from an appropriate cyclohexene (B86901) precursor.
The regioselectivity of the hydroboration reaction is also a critical factor. Boron adds preferentially to the less sterically hindered carbon atom of the double bond. libretexts.orgredalyc.org In the context of synthesizing cis-3-(1-methylethyl)cyclohexanol, starting from 3-isopropylcyclohexene, the boron atom would add to the carbon atom that is not part of the isopropyl-substituted allylic system, leading to the desired 1,3-substitution pattern upon oxidation. The choice of borane reagent can significantly influence the selectivity, with bulkier boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) often exhibiting higher regioselectivity compared to borane itself (BH3). windows.net
Table 1: Comparison of Hydroborating Agents
| Hydroborating Agent | Key Features | Reference |
|---|---|---|
| Diborane (B₂H₆) | Standard reagent, good for simple alkenes. | orgsyn.org |
| Disiamylborane | Increased steric bulk enhances regioselectivity. | windows.net |
| 9-BBN | High regioselectivity and thermal stability. | windows.net |
Microbial Reduction and Biocatalytic Pathways for Cyclohexanol Stereoisomer Production
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. rsc.org Microbial reduction of ketones and biocatalytic cascades starting from unsaturated precursors represent promising routes to specific stereoisomers of substituted cyclohexanols.
The enzymatic reduction of 3-isopropylcyclohexanone (B1297568) can, in principle, yield both cis and trans isomers of 3-(1-methylethyl)cyclohexanol. The stereochemical outcome is highly dependent on the specific microorganism or isolated enzyme used, as different ketoreductases will exhibit distinct facial selectivities for the delivery of a hydride to the carbonyl group. This approach allows for the targeted production of the desired cis-isomer by screening for and selecting the appropriate biocatalyst.
Furthermore, multi-enzyme cascade reactions can be designed to convert simpler starting materials into complex chiral products in a one-pot process. nih.gov For instance, a pathway could be engineered involving enzymes that first introduce the necessary functionalities onto a cyclohexane (B81311) precursor, followed by a stereoselective reduction to furnish cis-3-(1-methylethyl)cyclohexanol. These biocatalytic methods are often lauded for their environmental benefits and high efficiency. rsc.org
Asymmetric Synthesis Leveraging Chiral Auxiliaries and Ligands
Asymmetric synthesis provides a robust framework for the creation of enantiomerically pure compounds. This is achieved by employing chiral molecules—either as auxiliaries temporarily attached to the substrate or as ligands complexed to a metal catalyst—to influence the stereochemical course of a reaction. e-bookshelf.deyoutube.com
In the synthesis of cis-3-(1-methylethyl)cyclohexanol, a chiral auxiliary could be attached to a precursor molecule to direct a subsequent reaction, such as a hydrogenation or a conjugate addition, to occur from a specific face of the molecule. rsc.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com
Alternatively, chiral ligands can be used in conjunction with metal catalysts to create a chiral environment around the reacting substrate. researchgate.net For example, the asymmetric hydrogenation of an appropriately substituted cyclohexenone derivative, catalyzed by a rhodium or ruthenium complex bearing a chiral phosphine (B1218219) ligand, could selectively produce one enantiomer of the corresponding ketone. Subsequent reduction of this ketone would then lead to the desired enantiomerically pure cis-3-(1-methylethyl)cyclohexanol. The development of new and more effective chiral ligands is an active area of research, constantly expanding the capabilities of asymmetric catalysis. nih.gov
Multi-Step Synthetic Routes and Strategic Intermediate Derivatization
A plausible multi-step synthesis could commence from a simple cyclohexane derivative. Key transformations might include the introduction of the isopropyl group, the creation of a double bond at a specific position, and finally, the stereoselective introduction of the hydroxyl group. Each step must be carefully planned to ensure that the correct regiochemistry and stereochemistry are established and maintained throughout the sequence.
Strategic derivatization of intermediates is a common tactic in multi-step synthesis. For example, a functional group might be temporarily converted into another group that is less reactive or that directs a subsequent reaction in a desired manner. This "protecting group" strategy prevents unwanted side reactions and can be crucial for achieving the desired outcome in a complex synthesis. The choice of protecting groups and the points at which they are introduced and removed are critical decisions in the design of a successful synthetic route.
Optimization of Reaction Parameters for Enhanced Stereoselectivity and Yield
Achieving high stereoselectivity and yield in the synthesis of cis-3-(1-methylethyl)cyclohexanol is not only dependent on the choice of reaction but also on the careful optimization of reaction parameters. rsc.org Factors such as temperature, solvent, concentration, and the nature of the catalyst can all have a profound impact on the outcome of a chemical transformation.
For instance, in the hydroboration-oxidation sequence, the choice of solvent can influence the aggregation state of the borane reagent, which in turn can affect its reactivity and selectivity. Temperature control is also critical; many stereoselective reactions exhibit higher selectivity at lower temperatures, although this often comes at the cost of a slower reaction rate.
In catalytic reactions, such as asymmetric hydrogenations, the ratio of substrate to catalyst, the pressure of the hydrogen gas, and the reaction time are all parameters that can be fine-tuned to maximize both the conversion of the starting material and the enantiomeric excess of the product. The use of factorial design of experiments can be a systematic and efficient way to explore the effects of multiple variables and identify the optimal conditions for a given reaction. rsc.org
Stereostructural and Conformational Analysis of Cyclohexanol, Cis 3 1 Methylethyl
Conformational Equilibrium Studies in Cyclohexanol (B46403), cis-3-(1-methylethyl) and Analogues
The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize torsional and steric strain. vaia.com In substituted cyclohexanes like cis-3-(1-methylethyl)cyclohexanol, the substituents can occupy either axial or equatorial positions, leading to different chair conformations with varying energies. masterorganicchemistry.com The interplay of steric hindrance, electronic effects, and intramolecular interactions governs the equilibrium between these conformers.
Analysis of Chair Conformation Preferences and A-Value Contributions
The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org
For cis-3-(1-methylethyl)cyclohexanol, both the hydroxyl (-OH) and isopropyl (-CH(CH3)2) groups are on the same side of the ring. This leads to two possible chair conformations: one with both groups equatorial (ee) and one with both groups axial (aa). The A-values for the hydroxyl and isopropyl groups are approximately 0.87 kcal/mol and 2.15 kcal/mol, respectively. masterorganicchemistry.com
In the diaxial conformation, the total steric strain from 1,3-diaxial interactions would be the sum of the individual A-values, approximately 3.02 kcal/mol. In contrast, the diequatorial conformer avoids these significant steric clashes. libretexts.org Consequently, the conformational equilibrium strongly favors the diequatorial (ee) conformation, where both the hydroxyl and the larger isopropyl group occupy the more stable equatorial positions. libretexts.orgyoutube.com
Table 1: A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) |
|---|---|
| Hydroxyl (-OH) | 0.87 masterorganicchemistry.com |
| Isopropyl (-CH(CH3)2) | 2.15 masterorganicchemistry.com |
| Methyl (-CH3) | 1.70 masterorganicchemistry.com |
| Ethyl (-CH2CH3) | 1.75 masterorganicchemistry.com |
| tert-Butyl (-C(CH3)3) | 4.9 masterorganicchemistry.com |
This table is interactive. Click on the headers to sort.
Investigation of Intramolecular Hydrogen Bonding Effects on Conformational Stability
In certain orientations, the hydroxyl group in cyclohexanol derivatives can form an intramolecular hydrogen bond (IAHB) with another functional group on the ring. In the case of cis-3-(1-methylethyl)cyclohexanol, an IAHB is not sterically feasible in the favored diequatorial conformation. However, in the much less stable diaxial conformation, a hydrogen bond could potentially form between the axial hydroxyl group and the isopropyl group, though this is not a classical hydrogen bond.
Studies on analogous compounds, such as cis-3-methoxycyclohexanol (B2581982), have shown that an IAHB can significantly stabilize the diaxial conformer. nih.gov In this specific case, the hydrogen bond forms between the axial hydroxyl group and the axial methoxy (B1213986) group. The strength of this IAHB in cis-3-methoxycyclohexanol has been estimated to be around 18.4 kJ/mol. nih.gov This stabilization can shift the conformational equilibrium towards the diaxial form, an effect that is less pronounced or absent in molecules where such bonding is not possible. nih.gov
Solvent Polarity and Concentration Effects on Conformational Populations
The conformational equilibrium of cyclohexanol derivatives can be influenced by the surrounding environment, particularly the polarity of the solvent and the concentration of the solute. gmu.eduresearchgate.net Polar solvents tend to stabilize conformers with larger dipole moments. For cis-3-(1-methylethyl)cyclohexanol, the diequatorial conformer is expected to be favored in both polar and non-polar solvents due to the large steric bulk of the isopropyl group. fiveable.me
However, for molecules where intramolecular hydrogen bonding plays a significant role, solvent effects are more pronounced. In a non-polar solvent, the diaxial conformer of a molecule like cis-3-methoxycyclohexanol is stabilized by the IAHB. nih.gov As the solvent polarity increases, the solvent molecules can form intermolecular hydrogen bonds with the hydroxyl group, which disrupts the IAHB and shifts the equilibrium towards the diequatorial conformer. nih.gov
Concentration can also affect the equilibrium. At higher concentrations in non-polar solvents, intermolecular hydrogen bonding between solute molecules can become more prevalent, favoring the conformer where the hydroxyl group is more accessible (typically the equatorial position). nih.gov
Isomeric Relationships and Diastereomeric Differentiation of Cyclohexanol Derivatives
Cyclohexanol, 3-(1-methylethyl)- can exist as different stereoisomers. The "cis" and "trans" designations refer to the relative positions of the hydroxyl and isopropyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org
These cis and trans isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. nih.gov Diastereomers have different physical properties and can be separated by techniques such as column chromatography or fractional distillation. mdpi.comgoogle.com The synthesis of these compounds often results in a mixture of diastereomers, which then requires separation. mdpi.commdpi.com
Advanced Spectroscopic Elucidation of cis-3-(1-methylethyl)cyclohexanol Stereochemistry
Modern spectroscopic techniques are indispensable for determining the precise three-dimensional structure and conformational dynamics of molecules like cis-3-(1-methylethyl)cyclohexanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Conformational Analysis (e.g., 1H, 13C NMR, NOE, Coupling Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of cyclohexane derivatives.
¹H NMR: The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum provide a wealth of structural information. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is particularly informative. Its coupling constant pattern can reveal whether it is in an axial or equatorial position. Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings, while smaller couplings (1-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. nih.gov In the favored diequatorial conformer of cis-3-(1-methylethyl)cyclohexanol, the carbinol proton is axial, and would thus exhibit large couplings to the adjacent axial protons.
¹³C NMR: The chemical shifts in the ¹³C NMR spectrum are also sensitive to the stereochemical environment. Axial substituents generally cause the carbon to which they are attached, as well as the gamma-carbons, to be shielded (resonate at a higher field or lower ppm) compared to their equatorial counterparts. This is known as the gamma-gauche effect. researchgate.net By comparing the ¹³C NMR spectra of the cis and trans isomers, the stereochemistry can be assigned.
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. For cis-3-(1-methylethyl)cyclohexanol, an NOE would be expected between the axial protons at positions 1, 3, and 5 in the diequatorial conformer, confirming their 1,3-diaxial relationship. researchgate.net
Dynamic NMR: At low temperatures, the rate of chair-to-chair interconversion can be slowed down enough to observe the signals of individual conformers in the NMR spectrum. masterorganicchemistry.com This allows for the direct measurement of the population of each conformer and the determination of the energy barrier for the ring flip. scilit.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Cyclohexanol, cis-3-(1-methylethyl)- |
| cis-3-Isopropylcyclohexanol |
| Cyclohexane |
| Methylcyclohexane |
| cis-3-Methoxycyclohexanol |
| trans-3-Methoxycyclohexanol |
| cis-1,3-Dimethoxycyclohexane |
| Cyclohexanol |
| trans-3-Methylcyclohexanol (B12282318) |
| 1-Methylcyclohexanol |
| 1,2-Dimethylcyclohexanol |
| Menthyl acetates |
| cis-p-Menthane |
| trans-p-Menthane |
| Acetylcyclohexane |
| 1-Acetyl-1-methylcyclohexane |
-acetyl-5-methyl-1,3-dioxane | | Vinylcyclohexane | | Formylcyclohexane | | 1,1-Dimethylcyclohexane | | 1-t-Butyl-1-methylcyclohexane | | cis-1,2-Dimethylcyclohexane | | trans-1,2-Dimethylcyclohexane | | cis-1-Fluoro-4-isopropylcyclohexane | | t-Butylcyclohexane | | cis-1,3-Dichlorocyclohexane | | cis-1,2-Dichlorocyclohexane | | cis-1-Isopropyl-2-propylcyclohexane | | Tramadol | | 2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol | | Dimethylformamide | | cis-3-Aminocyclohexanols | | trans-3-Aminocyclohexanols | | β-Enaminoketones | | 4,4-Dimethyl-1,3-cyclohexanedione | | Benzylamine | | (S)-α-Methylbenzylamine | | 5,5-Dimethyl-3-benzylaminocyclohexanols | | 1-(4-Methoxybenzyl)cyclohexanol | | 1-(3-Hydroxypropyl)-1-cyclohexanol | | Salicylic acid | | Acetylsalicylic acid | | 2-Phenyl-1,3-dithia-5,6-benzocycloheptene 1-oxide | | cis-1,3-Diisopropylcyclohexane | | cis-1-Ethyl-2-methylcyclohexane | | Glucuronic acid thioglycoside | | Cyclohexane-1,2-diacetal | | 1,1,2,2-Tetramethoxycyclohexane | | Cyclohexane-1,2-dione | | trans-1-Chloro-2-(2-nitrophenythio)cyclohexane | | 2-Nitrophenylsulfenyl chloride | | Cyclohexene (B86901) | | 1-X-2-Br-cyclohexanes | | 3-Isopropyl-cyclohexanol | | 2-(Hydroxymethyl)-3-methyl-6-propan-2-ylcyclohexan-1-ol | | (1R,2R,5R)-2-Methyl-5-propan-2-ylcyclohexan-1-ol | | [(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] acetate (B1210297) | | (1S,3R)-3-Isopropylcyclohexanol | | (1R,3R)-3-Isopropylcyclohexanol | | cis-3-Hexene | | trans-3-Hexene | | cis-2-Pentene | | trans-2-Pentene | | cis-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids | | trans-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids | | 6,7-Dimethoxyhomophtalic anhydride (B1165640) | | Octanal | | Decanal | | Undecanal | | N,N-Dimethylformamide |
Mass Spectrometry (MS) for Elucidating Molecular Structure and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation patterns of its molecular ion. For Cyclohexanol, cis-3-(1-methylethyl), which has a molecular formula of C₉H₁₈O and a monoisotopic mass of 142.136 Da, electron ionization (EI) mass spectrometry provides characteristic fragmentation pathways typical of substituted cyclohexanols.
Upon electron impact, the molecule loses an electron to form a molecular ion (M⁺), which is often unstable for alcohols and may be of low abundance or entirely absent in the spectrum. caltech.edu The fragmentation of the M⁺ radical cation is driven by the formation of stable carbocations and neutral radical species.
Key fragmentation pathways for cis-3-isopropylcyclohexanol include:
Loss of Water (H₂O): A common fragmentation for alcohols is the elimination of a water molecule, leading to a significant peak at m/z 124 (M-18). caltech.edu This occurs through a dehydration reaction of the molecular ion.
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbon bearing the hydroxyl group is a characteristic fragmentation pathway. gcms.cz This can result in the loss of an ethyl or propyl radical from the ring, though the most significant alpha-cleavage involves the loss of the isopropyl substituent.
Loss of the Isopropyl Group: Cleavage of the bond between the cyclohexane ring and the isopropyl group results in the loss of an isopropyl radical (•CH(CH₃)₂), which has a mass of 43 Da. This fragmentation leads to a prominent ion at m/z 99 (M-43).
Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, often following the loss of water or the alkyl substituent. This leads to a series of smaller fragment ions, typically seen at m/z values corresponding to CnH2n+1, CnH2n, or CnH2n-1, such as those at m/z 81, 57, and 43. vurup.sk The ion at m/z 81 is often characteristic of a cyclohexene-type fragment resulting from the loss of water and an ethyl group.
The relative abundance of these fragments helps in confirming the structure of the molecule. The base peak, which is the most intense peak in the spectrum, is often the result of the most stable fragment ion formed. nist.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 142 | [C₉H₁₈O]⁺ | - (Molecular Ion) |
| 124 | [C₉H₁₆]⁺ | H₂O |
| 99 | [C₆H₁₁O]⁺ | •C₃H₇ (Isopropyl radical) |
| 81 | [C₆H₉]⁺ | H₂O + C₃H₇ |
| 57 | [C₄H₉]⁺ | Ring Fragmentation |
| 43 | [C₃H₇]⁺ | Isopropyl Cation |
Gas Chromatography (GC) for Purity Assessment and Isomer Ratio Determination
Gas chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for assessing the purity and determining the isomeric ratio of Cyclohexanol, cis-3-(1-methylethyl).
Purity Assessment: The purity of a sample is determined by separating the main component from any impurities, such as starting materials, byproducts, or degradation products. In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas (e.g., helium or nitrogen) through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column's inner wall. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons. The resulting chromatogram displays peaks corresponding to each separated compound. The purity of cis-3-isopropylcyclohexanol is calculated by the area percent method, where the area of its corresponding peak is divided by the total area of all peaks in the chromatogram.
Isomer Ratio Determination: GC is particularly effective for separating stereoisomers, such as the cis and trans isomers of 3-isopropylcyclohexanol. The separation of these isomers depends heavily on the choice of the GC column's stationary phase. vurup.sk
Non-polar columns can sometimes separate geometric isomers, but their efficiency may be limited.
Polar columns , especially those with stationary phases capable of specific interactions like hydrogen bonding (e.g., polyethylene (B3416737) glycol-based phases like Carbowax) or inclusion complexes (e.g., cyclodextrin-derivatized phases), offer superior selectivity for cis/trans isomers. gcms.czscielo.br
The elution order of cis and trans isomers can vary; often, the trans isomer, having a more linear and less sterically hindered shape, may interact differently with the stationary phase and elute at a different time than the bulkier cis isomer. vurup.sk By achieving baseline separation of the two isomer peaks, their respective areas can be integrated to accurately determine the cis:trans ratio in a sample mixture. For separating enantiomers, highly specialized chiral stationary phases are required. researchgate.netsci-hub.senih.gov
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary Column (e.g., 30 m x 0.25 mm ID) |
| Stationary Phase | Polar (e.g., SP®-2560, Cyclodextrin-based, or PEG) sigmaaldrich.com |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. ~60-80°C, ramped at 5-10 °C/min to ~220 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250-300 °C |
Mechanistic Investigations of Chemical Transformations Involving Cyclohexanol, Cis 3 1 Methylethyl
Hydroxyl Group Functionalization Reactions
The hydroxyl group is the primary site of reactivity in cis-3-(1-methylethyl)cyclohexanol, enabling a variety of chemical transformations. These reactions are fundamental to the synthesis of more complex molecules and are governed by well-established mechanistic principles.
Nucleophilic substitution reactions at the secondary carbon bearing the hydroxyl group in cis-3-(1-methylethyl)cyclohexanol can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. libretexts.org First, the hydroxyl group must be converted into a good leaving group, typically by protonation under acidic conditions to form an oxonium ion (-OH(_2)) or by conversion to a sulfonate ester (e.g., tosylate, OTs). pressbooks.pub
The S(_N)2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.org This backside attack dictates a specific stereochemical outcome: inversion of configuration at the stereocenter. libretexts.orgmasterorganicchemistry.com For cis-3-(1-methylethyl)cyclohexanol, where the hydroxyl group and the isopropyl group are on the same side of the ring, an S(_N)2 reaction would lead to the trans product. The rate of an S(_N)2 reaction is bimolecular, depending on the concentrations of both the substrate and the nucleophile. libretexts.org These reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents.
The S(_N)1 mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar, sp-hybridized carbocation intermediate. masterorganicchemistry.com This secondary carbocation is stabilized by the adjacent alkyl groups. The nucleophile can then attack the planar carbocation from either face, leading to a mixture of products with both retention and inversion of configuration, often resulting in racemization. masterorganicchemistry.comyoutube.comnih.gov S(_N)1 reactions are favored for secondary and tertiary substrates, particularly with weak nucleophiles (which often act as the solvent in solvolysis reactions) and polar protic solvents that can stabilize the carbocation intermediate. masterorganicchemistry.com
It is important to note that carbocation intermediates in S(_N)1 reactions are susceptible to rearrangements if a more stable carbocation can be formed. pressbooks.pub In the case of the 3-isopropylcyclohexyl carbocation, a hydride shift from an adjacent carbon could potentially occur, leading to rearranged products.
Table 1: Comparison of S(_N)1 and S(_N)2 Reactions for cis-3-(1-methylethyl)cyclohexanol
| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |
| Mechanism | Two steps, involves carbocation intermediate | One step, concerted backside attack |
| Stereochemistry | Mixture of inversion and retention (racemization) | Complete inversion of configuration |
| Favored by | Weak nucleophiles, polar protic solvents, secondary/tertiary substrates | Strong nucleophiles, polar aprotic solvents, methyl/primary substrates |
| Potential Complication | Carbocation rearrangements | Steric hindrance can slow or prevent reaction |
The acid-catalyzed dehydration of cis-3-(1-methylethyl)cyclohexanol is an elimination reaction that forms alkenes. For secondary alcohols, this transformation typically proceeds through an E1 (elimination, unimolecular) mechanism. nau.eduyoutube.com The reaction is initiated by the protonation of the hydroxyl group by a strong, non-nucleophilic acid like sulfuric acid (H(_2)SO(_4)) or phosphoric acid (H(_3)PO(_4)), converting it into a good leaving group (H(_2)O). youtube.comyoutube.com
The key steps are:
Protonation: The alcohol's oxygen atom is protonated by the acid catalyst.
Carbocation Formation: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate. This is the rate-determining step.
Deprotonation: A weak base (often water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, forming a double bond.
When multiple alkene products are possible, the major product is generally predicted by Zaitsev's Rule , which states that the more substituted (more stable) alkene will be the predominant product. youtube.comchegg.com For the 3-isopropylcyclohexyl carbocation, deprotonation can occur from C2 or C4, leading to two primary products: 3-isopropylcyclohexene and 4-isopropylcyclohexene. According to Zaitsev's rule, 3-isopropylcyclohexene (a tri-substituted alkene) would be expected to be the major product over 4-isopropylcyclohexene (a di-substituted alkene).
Furthermore, the secondary carbocation intermediate can potentially undergo a hydride shift . For example, a shift of a hydride from C3 to C2 would also result in a secondary carbocation, while a shift from C4 to the carbocation at C1 would also result in a secondary carbocation, making significant rearrangement less likely unless it leads to a more stable tertiary carbocation, which is not possible in this specific structure without a more complex rearrangement like a ring contraction. stackexchange.comyoutube.com
Table 2: Predicted Products of Acid-Catalyzed Dehydration of cis-3-(1-methylethyl)cyclohexanol
| Product Name | Structure | Alkene Substitution | Predicted Yield (Based on Zaitsev's Rule) |
|---|---|---|---|
| 3-Isopropylcyclohex-1-ene | ![]() | Trisubstituted | Major |
| 4-Isopropylcyclohex-1-ene | ![]() | Disubstituted | Minor |
The oxidation of secondary alcohols, such as cis-3-(1-methylethyl)cyclohexanol, yields the corresponding ketone. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can be employed for this purpose.
Common reagents for the oxidation of secondary alcohols include:
Chromium-based reagents: Such as chromic acid (H(_2)CrO(_4)), often generated in situ from sodium dichromate (Na(_2)Cr(_2)O(_7)) and sulfuric acid (the Jones oxidation), or pyridinium (B92312) chlorochromate (PCC).
Other reagents: Including Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane (DMP).
The product of the oxidation of cis-3-(1-methylethyl)cyclohexanol is 3-isopropylcyclohexanone (B1297568) . lookchem.com The reaction mechanism for a reagent like chromic acid involves the formation of a chromate (B82759) ester intermediate. This is followed by an E2-like elimination step where a base (often water) removes the proton from the carbon bearing the oxygen, and the C-O double bond forms as the chromium is reduced.
Esterification is the process of forming an ester from an alcohol and a carboxylic acid. The most common method is the Fischer esterification , which involves heating the alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process. masterorganicchemistry.com
The mechanism involves several key steps:
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack: The alcohol (cis-3-(1-methylethyl)cyclohexanol) acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: A molecule of water is eliminated, and a double bond is formed between the carbon and the remaining oxygen.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Alternatively, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, can be used to form esters under milder conditions, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. A study on the esterification of steroid carboxylic acids noted that the formation of isopropyl esters is feasible, though it may require longer reaction times compared to methyl or n-propyl esters. nih.gov
Cyclohexane (B81311) Ring Modifications and Derivatization
While reactions at the hydroxyl group are most common, modifications to the cyclohexane ring itself represent a pathway to diverse derivatives. Such transformations often require multi-step synthetic sequences. For instance, the ketone, 3-isopropylcyclohexanone (obtained from oxidation as described in 4.1.3), can serve as a key intermediate for ring modifications.
One common strategy involves the formation of an enolate from the ketone, which can then act as a nucleophile in various reactions. For example, reaction with an alkyl halide could introduce a new substituent on the ring. The synthesis of various substituted cyclohexanone (B45756) derivatives has been achieved through methods like Michael additions. beilstein-journals.org
Additionally, processes for preparing cyclohexanol (B46403) derivatives for specific applications, such as pharmaceuticals, often involve the reaction of a cyclohexanone precursor with other reagents to build more complex structures on the ring. google.com The synthesis of complex imidazolines has been reported starting from cycloalkylphenols, demonstrating how the core ring structure can be incorporated into larger molecular frameworks. researchgate.net The synthesis of bis-spirocyclic derivatives can also be achieved through cycloaddition reactions, showcasing advanced methods for creating complex architectures based on a cyclic core. nih.govbeilstein-archives.org
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting product distributions, and understanding reactivity at a molecular level. rsc.org These theoretical studies can provide detailed information about transition states, intermediates, and reaction energy profiles that are often difficult or impossible to obtain through experimental means alone. researchgate.net
For the reactions of cis-3-(1-methylethyl)cyclohexanol, computational approaches could be applied to:
Model S(_N)1 and S(_N)2 pathways: Calculate the activation energies for both pathways to predict which would be favored under specific conditions. DFT can also model the geometries of the transition states and intermediates, confirming the stereochemical outcomes. nih.gov
Investigate Dehydration Mechanisms: Computational studies can map the potential energy surface for the E1 reaction, including the barriers for carbocation formation and subsequent deprotonation steps to different alkene products. This can provide a more quantitative prediction of the product ratio than Zaitsev's rule alone. DFT studies have been used to investigate the dehydration of other complex alcohols, confirming the influence of hydroxyl group positioning on reactivity. researchgate.net
Analyze Stereoselectivity: For reactions involving chiral centers, computational models can explain the origins of stereoselectivity by comparing the energies of diastereomeric transition states.
Explore Reaction Dynamics: Beyond static structures, molecular dynamics simulations can explore the conformational flexibility of the cyclohexane ring and how it influences reactivity.
DFT studies have been successfully used to analyze the reactivity of substituted cyclohexanones and the cycloaddition reactions of substituted cyclohexynes, demonstrating the power of these methods in understanding the chemistry of complex cyclic systems. researchgate.netdal.ca
Density Functional Theory (DFT) for Transition State Analysis and Energy Profiles.
Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the mechanisms of chemical reactions. It offers a balance between accuracy and computational cost, making it well-suited for studying complex molecules like Cyclohexanol, cis-3-(1-methylethyl)-. DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
The transition state is a high-energy, transient configuration of atoms that represents the energetic barrier a reaction must overcome. By locating the transition state, chemists can calculate the activation energy, which is a key determinant of the reaction rate. Furthermore, DFT allows for the construction of a complete reaction energy profile, which plots the energy of the system as it progresses along the reaction coordinate. This profile provides a visual representation of the energetic feasibility of a proposed mechanism.
In the context of reactions involving Cyclohexanol, cis-3-(1-methylethyl)-, such as oxidation or dehydration, DFT can be employed to:
Identify the most likely reaction pathways: By comparing the activation energies of different possible mechanisms, the most favorable route can be determined.
Analyze the geometry of transition states: The three-dimensional arrangement of atoms in the transition state provides insights into the steric and electronic factors that govern the reaction's selectivity.
Predict the influence of substituents: The cis-3-(1-methylethyl) group will influence the stability of different conformations and the accessibility of the hydroxyl group for reaction. DFT can quantify these effects.
For instance, in a hypothetical oxidation of Cyclohexanol, cis-3-(1-methylethyl)- to the corresponding ketone, DFT could be used to model the interaction with an oxidizing agent. The calculations would reveal the structure of the transition state for the hydrogen abstraction from the hydroxyl-bearing carbon and the subsequent steps.
Table 1: Illustrative DFT-Calculated Parameters for Cyclohexane Oxidation (Analogous System)
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Enthalpy Change (ΔH, kcal/mol) |
| C₆H₁₂ + O₂ → C₆H₁₁• + HO₂• | Initial hydrogen abstraction | High | Endothermic |
| C₆H₁₁• + O₂ → C₆H₁₁OO• | Cyclohexylperoxy radical formation | Low | Exothermic |
| C₆H₁₁OO• → Cyclohexene (B86901) + HO₂• | Formation of cyclohexene | Moderate | Varies with pathway |
This table is illustrative and based on general findings for cyclohexane oxidation. Specific values would need to be calculated for reactions involving Cyclohexanol, cis-3-(1-methylethyl)-.
The insights gained from such calculations are invaluable for optimizing reaction conditions to favor the formation of desired products.
Molecular Mechanics (MM) and Ab Initio Methods for Predicting Energetic Pathways and Reactivity.
Beyond DFT, other computational methods like Molecular Mechanics (MM) and Ab Initio calculations play significant roles in understanding the reactivity of molecules like Cyclohexanol, cis-3-(1-methylethyl)-.
Molecular Mechanics (MM) is a computationally less expensive method that models molecules as a collection of atoms held together by springs representing the chemical bonds. It is particularly useful for:
Conformational Analysis: Cyclohexane and its derivatives can exist in various conformations, most notably the chair, boat, and twist-boat forms. The cis-3-(1-methylethyl) substituent will have different energetic implications in axial versus equatorial positions in the chair conformation due to steric interactions, such as 1,3-diaxial interactions. libretexts.orgopenochem.org MM methods can rapidly calculate the relative energies of these conformers and predict their equilibrium populations. libretexts.org
Screening Large Numbers of Molecules: Due to its speed, MM is often used to quickly assess the steric accessibility of the reactive center in a large set of related molecules.
For cis-3-(1-methylethyl)cyclohexanol, the isopropyl group is larger than the hydroxyl group. In the most stable chair conformation, the bulky isopropyl group would be expected to occupy an equatorial position to minimize steric strain. MM calculations can quantify this preference.
Table 2: Illustrative Conformational Energy Differences for Monosubstituted Cyclohexanes (Analogous Systems)
| Substituent | A-value (kcal/mol) - Energy difference between axial and equatorial |
| -CH₃ (Methyl) | 1.7 |
| -CH(CH₃)₂ (Isopropyl) | 2.1 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
Data adapted from standard organic chemistry principles. The A-value represents the preference for the equatorial position.
Ab Initio Methods , which are based on first principles of quantum mechanics without empirical parameters, offer the highest level of theory and accuracy. While computationally intensive, they are crucial for:
High-Accuracy Benchmarking: Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, are often used to validate the results obtained from more approximate methods like DFT.
Investigating Electron Correlation Effects: For reactions where electron correlation is particularly important, ab initio methods can provide a more reliable description of the electronic structure and energetics. sapub.org
Elucidating Complex Reaction Mechanisms: When a reaction pathway is not intuitively obvious, high-level ab initio calculations can help to uncover novel intermediates and transition states. sapub.org
In studying the chemical transformations of Cyclohexanol, cis-3-(1-methylethyl)-, a common approach is to use a combination of these methods. MM might be used for an initial conformational search, followed by DFT calculations to explore the reaction pathways of the most stable conformers. Finally, key transition states or intermediates could be re-evaluated with high-level ab initio methods to ensure the accuracy of the energetic predictions. This multi-tiered approach provides a comprehensive and reliable understanding of the molecule's reactivity.
Advanced Applications of Cyclohexanol, Cis 3 1 Methylethyl in Chemical Research
Utilization as a Chiral Auxiliary, Ligand, or Catalyst Component in Asymmetric Transformations
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the control of stereochemical outcomes in a variety of chemical reactions. wikipedia.orgsigmaaldrich.comtcichemicals.com These auxiliaries, temporarily incorporated into a substrate, direct the formation of a specific stereoisomer. wikipedia.org Common examples of chiral auxiliaries include oxazolidinones, camphor (B46023) sultams, and derivatives of ephedrine (B3423809) and pseudoephedrine. wikipedia.orgsigmaaldrich.com
However, a comprehensive search of scientific databases yields no specific examples of Cyclohexanol (B46403), cis-3-(1-methylethyl)- being employed as a chiral auxiliary, a ligand for a metal catalyst, or a component of an organocatalyst in asymmetric transformations. While cyclohexyl-based structures are known to be effective chiral auxiliaries, such as trans-2-phenyl-1-cyclohexanol (B1200244) and the more recently developed (±)-trans-2-trityl-1-cyclohexanol, there is no documented application of the cis-3-(1-methylethyl) isomer in this capacity. wikipedia.orgresearchgate.net The potential of this molecule in asymmetric catalysis, therefore, remains an open area for future investigation.
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules and Analogues
Chiral alcohols are fundamental building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. mdpi.com Their hydroxyl group provides a versatile handle for a wide range of chemical transformations.
While it is plausible that Cyclohexanol, cis-3-(1-methylethyl)- could serve as a key intermediate in the synthesis of more complex structures, there is a notable absence of published research detailing such applications. The related compound, cis-3-methylcyclohexanol, has been mentioned as a potential intermediate in the synthesis of pharmaceuticals and fragrances, but no such specific roles are documented for the isopropyl-substituted analogue. researchgate.net The reactivity of the hydroxyl group in the related trans-3-methylcyclohexanol (B12282318) has been explored with reagents such as PBr₃, SOCl₂, and Lucas reagent, suggesting that Cyclohexanol, cis-3-(1-methylethyl)- would likely undergo similar transformations to form the corresponding halides, which are themselves versatile synthetic intermediates. vaia.com However, without specific studies on the target compound, its role as a key intermediate remains speculative.
Chromatographic Resolution Techniques for Enantiomeric Separation and Purification
The separation of enantiomers is a critical process in the development of chiral drugs and other enantiomerically pure compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. csfarmacie.czmdpi.commdpi.comnih.gov The choice of CSP and mobile phase is crucial for achieving successful separation. csfarmacie.cznih.gov
Despite the importance of such techniques, there are no specific methods reported in the literature for the chromatographic resolution of the enantiomers of Cyclohexanol, cis-3-(1-methylethyl)- . General principles of chiral chromatography suggest that various CSPs, such as those based on cyclodextrins, polysaccharides (e.g., amylose (B160209) and cellulose (B213188) derivatives), or Pirkle-type phases, could potentially be employed. nih.gov Gas chromatography on a chiral column could also be a viable method for the separation of its enantiomers, possibly after derivatization to a more volatile species. sci-hub.se However, without experimental data, the optimal conditions for the enantiomeric separation and purification of this specific compound are unknown.
Investigation of Chemical Behavior in Diverse Solvent Systems
The solvent can play a crucial role in the outcome of a chemical reaction, influencing reaction rates, equilibria, and stereoselectivity. rsc.orgresearchgate.net The interaction between the solute and the solvent can lead to the formation of distinct reactive species, thereby affecting the energy landscape of the reaction. rsc.org
There is a lack of specific studies investigating the chemical behavior of Cyclohexanol, cis-3-(1-methylethyl)- in diverse solvent systems. General principles of solubility suggest that as a cyclohexanol derivative, it would be soluble in common organic solvents. The polarity and hydrogen-bonding capability of the solvent would be expected to influence the conformation of the molecule and the reactivity of the hydroxyl group. For instance, in stereoselective reactions, the solvent can significantly impact the diastereomeric or enantiomeric excess of the product. rsc.orgresearchgate.net However, without dedicated research on Cyclohexanol, cis-3-(1-methylethyl)- , any discussion of its specific behavior in different solvents remains theoretical.
Future Research Trajectories and Unexplored Avenues for Cyclohexanol, Cis 3 1 Methylethyl
Development of Next-Generation Stereoselective Catalytic Systems for Efficient Synthesis
The synthesis of specific stereoisomers like cis-3-(1-methylethyl)cyclohexanol is a significant challenge in organic chemistry. The future in this area lies in the development of highly selective and efficient catalytic systems. Current methods often involve the catalytic hydrogenation of the corresponding phenol, 3-isopropylphenol. For instance, patents describe the use of Ruthenium on carbon (Ru/C) catalysts under hydrogen pressure to achieve this transformation. google.com
However, achieving high cis-selectivity often requires carefully optimized conditions and may compete with the formation of the trans-isomer. Future research should focus on:
Chiral Organocatalysts: Moving beyond traditional metal catalysts, the use of chiral organocatalysts could offer new pathways. dntb.gov.ua Catalysts such as proline derivatives or Cinchona alkaloids have shown remarkable success in controlling stereochemistry in other reactions and could be adapted for the asymmetric reduction of a cyclohexenone precursor, thereby affording the cis-alcohol with high enantiomeric purity. dntb.gov.uarsc.org
Supported Metal Catalysts with Chiral Ligands: Enhancing existing metal-based systems (e.g., Rhodium, Ruthenium, Iridium) by anchoring them to solid supports and modifying them with chiral ligands could improve selectivity, simplify catalyst recovery, and enhance process sustainability.
Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis represents a frontier in stereoselective synthesis. Screening for or engineering enzymes (e.g., alcohol dehydrogenases) that can reduce 3-isopropylcyclohexanone (B1297568) with a high preference for the cis product would provide a highly efficient and environmentally benign synthetic route.
A comparison of potential catalytic approaches is summarized below.
| Catalyst Type | Potential Advantages | Research Focus |
| Heterogeneous Metal Catalysts (e.g., Ru/C, Rh/C) | High activity, reusability, established technology. google.com | Optimization of support material and reaction conditions (solvent, temperature, pressure) to maximize cis-diastereoselectivity. |
| Homogeneous Metal Catalysts (with Chiral Ligands) | High selectivity, milder reaction conditions. | Design of novel ligands that can effectively shield one face of the substrate, directing hydrogenation to form the cis isomer. |
| Chiral Organocatalysts | Metal-free, lower toxicity, readily available. dntb.gov.ua | Development of organocatalytic reduction systems for cyclohexanone (B45756) precursors. |
| Biocatalysts (Enzymes) | Unparalleled stereoselectivity, green reaction conditions (aqueous media, ambient temperature). | Discovery or engineering of ketoreductases or alcohol dehydrogenases specific for 3-isopropylcyclohexanone. |
Advanced Spectroscopic and Computational Characterization of Transient Species and Minor Conformers
A complete understanding of a molecule's reactivity and properties requires detailed knowledge of its three-dimensional structure, including less stable conformations and short-lived reactive intermediates. For cis-3-(1-methylethyl)cyclohexanol, the cyclohexane (B81311) ring exists in a dynamic equilibrium between two chair conformations. The orientation of the hydroxyl and isopropyl groups (axial vs. equatorial) significantly influences the molecule's physical and chemical properties.
Future research should employ a synergistic approach combining advanced analytical techniques and computational chemistry:
Cryogenic NMR Spectroscopy: By studying the molecule at very low temperatures, it may be possible to slow the ring-flipping process sufficiently to observe and characterize both chair conformers individually, providing precise data on their relative energies and structural parameters.
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can model the potential energy surface of the molecule. nih.gov This allows for the prediction of the geometries and relative stabilities of different conformers, as well as the energy barriers for interconversion. Furthermore, DFT can be used to model transient species, such as carbocation intermediates that might form during derivatization reactions, and to investigate the reaction mechanisms of its formation or subsequent reactions. nih.govnih.gov
Time-Resolved Spectroscopy: To study transient species formed during chemical reactions, techniques like flash photolysis coupled with transient absorption or time-resolved infrared spectroscopy could be used. This would provide direct experimental evidence for the existence and structure of short-lived intermediates.
Exploration of Novel Derivatization Pathways and Their Mechanistic Underpinnings
Substituted cyclohexanols are valuable intermediates in organic synthesis. fishersci.ca The hydroxyl group of cis-3-(1-methylethyl)cyclohexanol is a functional handle that can be readily converted into other functional groups, opening up pathways to a wide array of other molecules.
Future work should focus on exploring novel derivatization reactions and thoroughly investigating their mechanisms:
Stereoretentive and Stereoinvertive Reactions: Developing reactions that either retain or invert the stereochemistry at the C-O bond is crucial. For example, a Mitsunobu reaction could be explored to invert the alcohol to its trans counterpart, while a Williamson ether synthesis under appropriate conditions would likely retain the cis configuration. Understanding the mechanistic details (e.g., S N 2 vs. S N 1 pathways) is key to controlling these outcomes.
Oxidation to 3-Isopropylcyclohexanone: While the oxidation to the corresponding ketone is a standard transformation, exploring modern, greener oxidizing agents (e.g., catalytic systems using molecular oxygen or hydrogen peroxide) would be a valuable contribution.
Esterification and Etherification: The synthesis of novel esters and ethers could lead to compounds with interesting properties, for instance, as fragrance components or as chiral building blocks. Mechanistic studies would help optimize conditions to avoid side reactions like elimination.
Integration of Green Chemistry Principles in Synthetic Route Design
The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. jddhs.comwisc.edu The synthesis of cis-3-(1-methylethyl)cyclohexanol provides a platform to implement and showcase these principles.
Future research should systematically evaluate and optimize the synthesis based on green metrics:
Safer Solvents: Research into replacing traditional organic solvents like tetrahydrofuran (B95107) or ethanol (B145695) with greener alternatives such as bio-based solvents (e.g., Cyrene) or supercritical fluids (like CO₂) is needed. jddhs.comunibo.it
Renewable Feedstocks: A long-term goal would be to develop synthetic pathways that start from renewable resources. epa.gov While challenging, this could involve the biological production of a suitable precursor that can then be chemically converted to the target molecule.
Energy Efficiency: Developing catalytic systems that operate at lower temperatures and pressures would significantly reduce the energy consumption of the synthesis. epa.gov
Potential Role in Biomimetic Synthesis or Understanding Natural Product Pathways
Biomimetic synthesis is a field of chemistry that mimics nature's synthetic strategies to build complex molecules. wikipedia.orgmiragenews.com Natural products often feature complex, stereochemically rich cyclohexanoid structures.
The cis-3-(1-methylethyl)cyclohexanol scaffold, particularly if synthesized in an enantiomerically pure form, could serve as a valuable chiral building block in the total synthesis of natural products. Future research could explore its role in:
Diversity-Oriented Synthesis: Using the molecule as a starting point, a library of diverse, more complex molecules could be generated through various chemical transformations. nih.gov This approach is valuable in the search for new biologically active compounds.
Mimicking Enzymatic Reactions: The stereoselective synthesis of this compound could provide insights into how enzymes, such as terpene cyclases or Diels-Alderases, control the formation of six-membered rings in nature. chemrxiv.org A successful chemical synthesis that mimics a proposed biosynthetic pathway can lend strong support to that hypothesis. wikipedia.org
Synthesis of Bioactive Molecules: The molecule could be incorporated as a key fragment in the synthesis of complex targets, such as hemiketal eicosanoids or other lipids, where cyclohexanoid moieties are present. nih.gov
Q & A
Q. What experimental methods are recommended for synthesizing cis-3-(1-methylethyl)cyclohexanol?
Synthesis typically involves catalytic hydrogenation of substituted cyclohexenols or stereoselective reduction of ketones. For example, Winstein and Holness (1955) used quantitative conformational analysis to optimize reaction conditions for t-butylcyclohexyl derivatives, ensuring retention of the cis-configuration . Retrosynthetic tools leveraging databases like Reaxys and Pistachio can predict feasible one-step routes by analyzing substituent effects and reaction thermodynamics .
Q. How can researchers characterize the purity and stereochemistry of this compound?
Gas chromatography-mass spectrometry (GC-MS) is effective for purity assessment, with retention times and fragmentation patterns (e.g., molecular ion m/z 156 for C₁₀H₂₀O) providing identification . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, resolves stereochemistry by distinguishing axial/equatorial substituent orientations .
Q. What thermodynamic data are critical for experimental design?
Key parameters include:
- Melting point (Tfus): Reported values vary (354.2–356 K), likely due to solvent polarity effects .
- Reaction enthalpy (ΔrH°): For equilibria like chair conformers, ΔrH° = -5.2 ± 0.3 kJ/mol in liquid phase .
NIST recommends validating these values under controlled solvent and temperature conditions .
Advanced Research Questions
Q. How should researchers address contradictions in reported melting points?
Discrepancies in Tfus (e.g., 354.2 K vs. 356 K) arise from measurement techniques (e.g., differential scanning calorimetry vs. capillary methods) and sample purity. Eliel and Jola (1969) emphasized solvent-induced conformational stabilization, which alters lattice energy and observed Tfus . To resolve conflicts, replicate experiments using high-purity samples (>99%) and standardized protocols .
Q. What methodologies elucidate isomer-specific biological activity?
Stereoselective effects are studied using liposome models and microviscosity assays. For example, (1R,2S,5R)-menthol (a structural analog) shows distinct membrane-curvature effects compared to cis-isomers, attributed to hydroxyl group orientation and van der Waals interactions . Biological activity assays (e.g., antimicrobial tests) should control for enantiomeric excess (>98%) via chiral chromatography .
Q. How can computational tools aid in retrosynthesis planning?
AI-driven platforms (e.g., Template_relevance Reaxys) analyze substituent compatibility and reaction feasibility. For cis-3-(1-methylethyl)cyclohexanol, predicted routes include:
- Route A: Hydrogenation of 3-isopropylcyclohexenol (yield: ~75%, purity: 95%) .
- Route B: Epoxide ring-opening with isopropyl Grignard reagents (stereoselectivity: 85% cis) .
Validate predictions with DFT calculations (e.g., Gibbs free energy of activation) to prioritize high-yield pathways .
Q. What analytical strategies resolve overlapping GC-MS peaks for structurally similar terpenoids?
Use orthogonal techniques:
- GC×GC-MS: Enhances resolution by separating co-eluting compounds (e.g., carvomenthol vs. cis-3-(1-methylethyl)cyclohexanol) .
- Derivatization: Trimethylsilyl (TMS) ethers improve volatility and peak symmetry for oxygenated terpenoids .
Data Contradiction Analysis
Q. Why do NIST-subscribed databases show variability in reaction thermochemistry data?
Discrepancies in ΔrH° values (e.g., ±0.3 kJ/mol) stem from differences in experimental setups (e.g., solvent polarity, calorimetry precision). Maes et al. (1969) highlighted solvent-enthalpy correlations, where polar solvents stabilize transition states, lowering ΔrH° . Researchers should cross-reference data with original publications and note solvent conditions .
Safety and Handling in Research Settings
Q. What precautions are necessary for handling cis-3-(1-methylethyl)cyclohexanol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


